3-Brom-3'-Thiomorpholinomethylbenzophenon

Übersicht

Beschreibung

The compound "3-Bromo-3'-thiomorpholinomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their chemical properties, which can provide insights into the behavior of brominated aromatic compounds in general. For instance, the synthesis of brominated quinazoline derivatives with potential as irreversible inhibitors of tyrosine kinases is discussed , as well as the intramolecular cyclization of dibromovinyl phenols(thiophenols) catalyzed by trace amounts of copper . These studies highlight the reactivity of brominated compounds in forming more complex structures, which could be relevant to the synthesis and reactivity of "3-Bromo-3'-thiomorpholinomethylbenzophenone".

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of bromine as an electrophilic reagent that can add to or substitute into aromatic rings. For example, the synthesis of 6-substituted quinazoline derivatives involves acylation of an aminoquinazoline with unsaturated acid chlorides or mixed anhydrides . Similarly, the intramolecular cyclization of dibromovinyl phenols(thiophenols) to form bromobenzofurans(thiophenes) is facilitated by a copper catalyst . These methods could potentially be adapted for the synthesis of "3-Bromo-3'-thiomorpholinomethylbenzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a novel hydrazone derivative was elucidated using X-ray single crystal diffraction, and the molecular geometry was confirmed with density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of "3-Bromo-3'-thiomorpholinomethylbenzophenone" once synthesized.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions, including nucleophilic aromatic substitution. For example, "3-Bromo-2-nitrobenzo[b]thiophene" reacts with amines to give N-substituted amino derivatives, demonstrating the potential for brominated compounds to participate in substitution reactions with rearrangement . This reactivity could be relevant to the chemical behavior of "3-Bromo-3'-thiomorpholinomethylbenzophenone" in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms and other substituents on the aromatic ring. For example, nitrogen-containing bromophenols isolated from marine red algae showed potent radical scavenging activity, indicating that brominated compounds can have significant biological activity . The physical properties such as solubility, melting point, and boiling point would need to be determined experimentally for "3-Bromo-3'-thiomorpholinomethylbenzophenone".

Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Brom-3'-Thiomorpholinomethylbenzophenon: ist eine vielseitige Verbindung in der organischen Synthese. Es dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen aufgrund seines reaktiven Bromatoms, das nucleophile Substitutionsreaktionen eingehen kann . Die Struktur der Verbindung ermöglicht die Einführung verschiedener funktioneller Gruppen, was sie für die Herstellung komplexer Moleküle für weitere chemische Untersuchungen wertvoll macht.

Arzneimittelforschung

Im Bereich der Arzneimittelforschung ermöglichen die strukturellen Merkmale dieser Verbindung ihre Verwendung als Baustein für Pharmazeutika. Ihr molekulares Gerüst kann in potenzielle Wirkstoffkandidaten integriert werden, insbesondere bei der Entwicklung neuartiger Therapeutika. Insbesondere der Thiomorpholin-Rest ist von Interesse, da er in mehreren biologisch aktiven Verbindungen vorkommt.

Materialwissenschaften

This compound: hat potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften. Seine molekulare Struktur könnte bei der Synthese organischer Verbindungen verwendet werden, die einzigartige Lichtabsorptions- und Emissionseigenschaften aufweisen, die für die Herstellung fortschrittlicher Materialien für optoelektronische Bauelemente unerlässlich sind .

Analytische Chemie

In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Methoden oder spektrometrischen Analysen verwendet werden. Seine einzigartigen spektralen Eigenschaften könnten es ermöglichen, als Referenzverbindung in der qualitativen und quantitativen Analyse komplexer Gemische zu dienen .

Wirkmechanismus

- One known target of 3-BrPA is methane monooxygenase component A alpha chain (MmoA), which plays a role in microbial metabolism . Further studies are needed to identify additional targets.

- Specifically, it inhibits glycolysis and mitochondrial activity, disrupting cancer cell energy production. This aligns with the “Warburg effect,” where cancer cells exhibit high glycolysis even in the presence of oxygen .

- In malignant peripheral nerve sheath tumors (MPNST), which are aggressive and therapy-resistant, 3-BrPA reduces viability by inhibiting glycolysis and mitochondrial function .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Biochemische Analyse

Biochemical Properties

3-Bromo-3’-thiomorpholinomethylbenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-Bromo-3’-thiomorpholinomethylbenzophenone can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. These changes can result in altered cellular functions, including proliferation, apoptosis, and metabolic activity .

Molecular Mechanism

At the molecular level, 3-Bromo-3’-thiomorpholinomethylbenzophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 3-Bromo-3’-thiomorpholinomethylbenzophenone can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-3’-thiomorpholinomethylbenzophenone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including organ damage and altered metabolic function .

Metabolic Pathways

3-Bromo-3’-thiomorpholinomethylbenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 3-Bromo-3’-thiomorpholinomethylbenzophenone is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function, with certain compartments or organelles being more susceptible to its effects .

Subcellular Localization

The subcellular localization of 3-Bromo-3’-thiomorpholinomethylbenzophenone is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can affect gene expression and other nuclear processes .

Eigenschaften

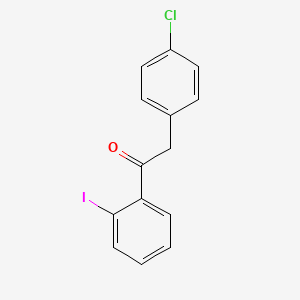

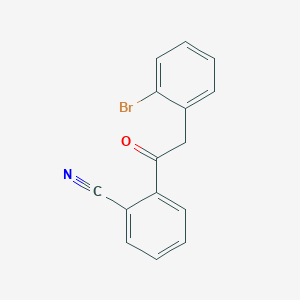

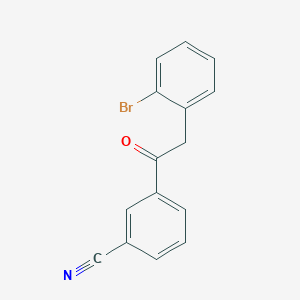

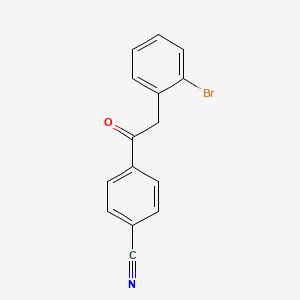

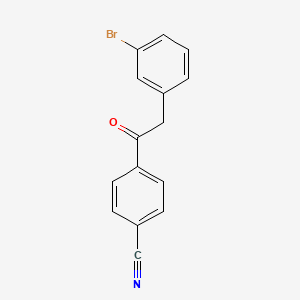

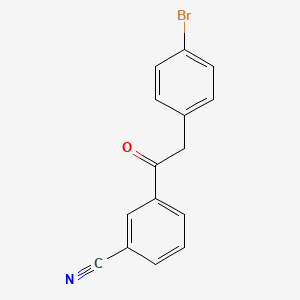

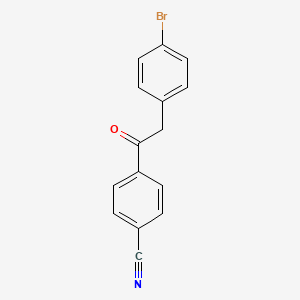

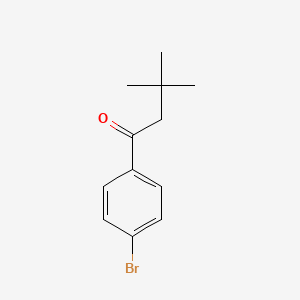

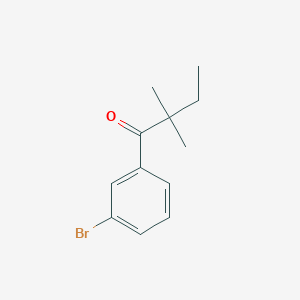

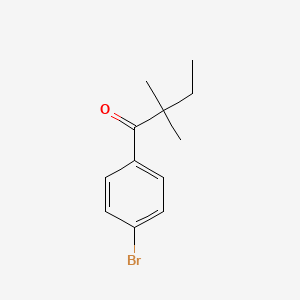

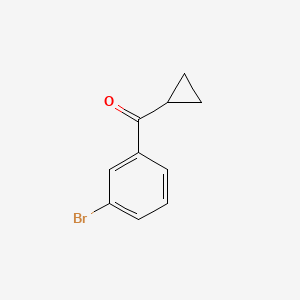

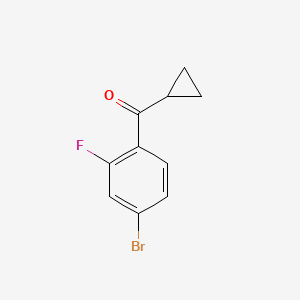

IUPAC Name |

(3-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAJYKYXDFNWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643364 | |

| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898763-00-3 | |

| Record name | (3-Bromophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.